3-(丙-2-氧基)苯甲腈

描述

3-(Propan-2-yloxy)benzonitrile is a chemical compound that is part of a broader class of organic molecules known for their various applications in materials science, medicinal chemistry, and synthetic organic chemistry. While the specific compound 3-(Propan-2-yloxy)benzonitrile is not directly mentioned in the provided papers, related compounds with similar functional groups, such as propargyl and benzonitrile moieties, are discussed. These related compounds are synthesized and studied for their unique properties and potential applications.

Synthesis Analysis

The synthesis of compounds related to 3-(Propan-2-yloxy)benzonitrile involves various chemical reactions. For instance, a method for synthesizing (prop-2-ynyloxy)benzene derivatives is described, which involves the reaction of phenol or aniline derivatives with propargyl bromide in the presence of K2CO3 base and acetone as a solvent . This method yields good results, especially when electron-withdrawing groups are present, which favor the formation of the phenoxide ion and thus the product. The synthesis of these compounds is significant due to their potential biological activities, such as antiurease and antibacterial effects .

Molecular Structure Analysis

The molecular structure of compounds similar to 3-(Propan-2-yloxy)benzonitrile has been analyzed using various techniques. For example, the compound 3-(2,6-bis(trifluoromethyl)phenoxy)-6-(prop-2-yn-1-yloxy)phthalonitrile was characterized using IR, UV-vis spectroscopy, and X-ray single-crystal determination . The molecular geometry was compared using Hartree-Fock (HF) and density functional theory (DFT) with the 6-31G(d) basis set, which provides insights into the electronic structure and potential reactivity of the compound .

Chemical Reactions Analysis

Chemical reactions involving propargyl and benzonitrile groups are diverse. For instance, prop-2-ynylsulfonium salts undergo solvent-controlled divergent domino annulation reactions to afford sulfur-containing benzo-fused dioxabicyclo[3.3.1]nonanes and dihydrofuro[2,3-c]chromenes . The choice of solvent significantly influences the reaction pathway, demonstrating the versatility of these functional groups in synthetic chemistry .

Physical and Chemical Properties Analysis

The physical and chemical properties of compounds with propargyl and benzonitrile groups are influenced by their molecular structure. For example, a series of luminescent benzonitriles with bent-core structures were synthesized and characterized for their liquid crystalline behavior, photophysical properties, and electrochemical properties . The length of the alkoxy chain in these compounds affects their phase behavior, with shorter chains favoring the nematic phase and longer chains the orthorhombic columnar phase . The electronic properties, such as the band gap and frontier molecular orbital distributions, were also investigated using DFT calculations .

科学研究应用

药物化学和生物学应用

- 拮抗剂和生物活性:对苯甲腈衍生物的研究导致了具有显着生物活性的有效且选择性的拮抗剂的发现。例如,苯甲腈化合物已被确定为有效的代谢型谷氨酸亚型5 (mGlu5)受体拮抗剂,在治疗神经系统疾病方面提供了潜在的治疗益处 (黄等人,2004 年)。类似地,另一项研究发现了苯甲腈衍生物中的强效组胺H3拮抗剂,可用于治疗睡眠障碍或认知障碍 (德沃拉克等人,2005 年)。

环境和农业应用

- 除草剂降解:已综述了苯甲腈除草剂,包括它们在土壤和地下环境中的微生物降解,以了解其环境归宿。该综述重点关注降解途径、持久性代谢物和降解生物的多样性,提供了对这些除草剂的环境影响进行管理的见解 (霍尔策等人,2008 年)。

化学合成和材料科学

反应性和催化:苯甲腈氧化物与各种偶极亲化体的反应性研究证明了这些化合物合成化学的潜力,通过环加成反应提供合成各种有机结构的途径 (武略等人,2004 年)。此外,已经研究了路易斯酸对苯甲腈氧化物与不同底物环加成的影响,突出了这些体系的催化潜力 (瓦格纳等人,2007 年)。

染料敏化太阳能电池 (DSSC):已经探索了苯甲腈基电解质在 DSSC 中的应用,研究结果表明在使用苯甲腈作为电解质溶剂时这些电池具有长期稳定性和效率。这项研究有助于开发更稳定、更高效的太阳能转换技术 (拉蒂尼等人,2014 年)。

作用机制

安全和危害

The safety data sheet for benzonitrile indicates that it is a combustible liquid and harmful if swallowed or in contact with skin . Precautionary measures include wearing protective gloves/eye protection/face protection, keeping away from heat/sparks/open flames/hot surfaces, and washing thoroughly after handling .

属性

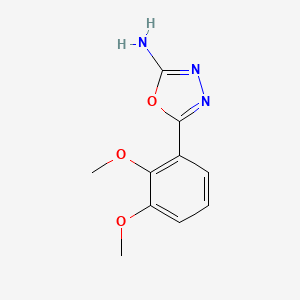

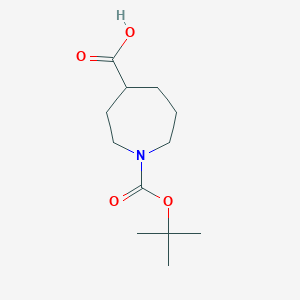

IUPAC Name |

3-propan-2-yloxybenzonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11NO/c1-8(2)12-10-5-3-4-9(6-10)7-11/h3-6,8H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OYUCWSBVVRRERP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)OC1=CC=CC(=C1)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

161.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1-[4-(3-bromothiophen-2-yl)phenyl]-N-methylmethanamine](/img/structure/B1291930.png)